N-(6-acetamido-1,3-benzothiazol-2-yl)-2-fluorobenzamide
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Overview
Description
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Acetylation: The amino group on the benzothiazole core is acetylated using acetic anhydride to form the acetamido derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-fluorobenzamide can be compared with other similar compounds, such as:
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-cyanobenzamide: This compound has a cyano group instead of a fluorine atom, which may result in different chemical and biological properties.
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide: The presence of methoxy groups can influence the compound’s reactivity and solubility.
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide: The phenoxy group can affect the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C16H12FN3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C16H12FN3O2S/c1-9(21)18-10-6-7-13-14(8-10)23-16(19-13)20-15(22)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,18,21)(H,19,20,22) |
InChI Key |
YBWLKNIPCVNXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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